molecular formula C12H14Cl2N2 B1505294 [1,1'-Biphenyl]-3,4-diamine, dihydrochloride CAS No. 471238-97-8

[1,1'-Biphenyl]-3,4-diamine, dihydrochloride

Cat. No.: B1505294
CAS No.: 471238-97-8
M. Wt: 257.16 g/mol
InChI Key: ULUASHXJEYHCNH-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-3,4-diamine, dihydrochloride (CAS: Not explicitly provided in evidence) is a biphenyl derivative with amino groups at the 3- and 4-positions of one phenyl ring, stabilized as a dihydrochloride salt. Key characteristics inferred from similar compounds include:

  • Solubility: Likely soluble in polar solvents (water, ethanol) due to the hydrochloride salt form, as seen in benzidine dihydrochloride .
  • Reactivity: The aromatic amine groups may participate in diazotization and coupling reactions, common in dye synthesis .
  • Hazards: Potential carcinogenicity, as observed in structurally related aromatic amines .

Properties

IUPAC Name

4-phenylbenzene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.2ClH/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9;;/h1-8H,13-14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUASHXJEYHCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00702092
Record name [1,1'-Biphenyl]-3,4-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471238-97-8
Record name [1,1'-Biphenyl]-3,4-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[1,1'-Biphenyl]-3,4-diamine, dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, mutagenicity, and possible therapeutic applications.

  • Chemical Name: this compound
  • CAS Number: 612-83-9
  • Molecular Formula: C12H12Cl2N2

Cytotoxicity

Recent studies have examined the cytotoxic effects of [1,1'-Biphenyl]-3,4-diamine on various cancer cell lines. The compound has shown moderate cytotoxic activity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potential as an anticancer agent:

Cell LineIC50 (µM)
WRL-6886
Caco2TBD
MCF-7TBD
PC-3TBD

Mutagenicity and Genotoxicity

The compound has been evaluated for mutagenic potential using various in vitro assays. Studies indicated that it can induce sister chromatid exchanges and DNA damage in mammalian cells. Notably, it exhibited positive results in the Ames test with Salmonella typhimurium strains TA98 and TA100, indicating its potential genotoxic effects .

The biological activity of [1,1'-Biphenyl]-3,4-diamine appears to be linked to its ability to interact with cellular pathways involved in cancer progression. Molecular docking studies suggest that this compound may inhibit specific kinases associated with cancer cell proliferation. For instance, it has shown inhibition against DYRK1A and GSK3 kinases with varying IC50 values .

Case Study 1: Anticancer Activity

In a recent study published in Cancer Research, [1,1'-Biphenyl]-3,4-diamine was tested on MCF-7 breast cancer cells. The results demonstrated significant inhibition of cell growth at concentrations above 50 µM over 72 hours. The study concluded that the compound could serve as a lead for developing new breast cancer therapies .

Case Study 2: Genotoxicity Assessment

A comprehensive assessment of the genotoxic potential was conducted using rat models exposed to varying doses of [1,1'-Biphenyl]-3,4-diamine. Histopathological examinations revealed significant DNA damage in liver and kidney tissues at higher concentrations (≥2000 ppm). These findings highlight the need for careful evaluation regarding the safety of this compound in therapeutic applications .

Scientific Research Applications

Organic Synthesis

[1,1'-Biphenyl]-3,4-diamine serves as a versatile building block in organic chemistry. It is utilized in various reactions to synthesize more complex organic molecules, particularly in the production of dyes and pharmaceuticals. Its ability to participate in electrophilic substitution reactions makes it valuable for creating azo compounds and other derivatives used in dye manufacturing.

Materials Science

In materials science, this compound is explored for its potential use in creating polymers and composites. Its structure allows it to act as a cross-linking agent or a stabilizer in polymer formulations, which can enhance the mechanical properties of the resulting materials. Research indicates that incorporating [1,1'-Biphenyl]-3,4-diamine into polymer matrices can improve thermal stability and chemical resistance.

Pharmaceutical Research

Recent studies have indicated that [1,1'-Biphenyl]-3,4-diamine may have applications in drug development due to its biological activity. It has been investigated for its potential as an anti-cancer agent and as a precursor for synthesizing bioactive molecules. The compound's interaction with biological systems is an area of ongoing research, particularly regarding its effects on cellular pathways related to cancer proliferation.

Case Study 1: Dye Production

A study demonstrated the effectiveness of [1,1'-Biphenyl]-3,4-diamine in synthesizing azo dyes through diazotization reactions. The resulting dyes exhibited vibrant colors and good stability under various environmental conditions. This application highlights the compound's role as an essential intermediate in the dye industry.

Case Study 2: Polymer Enhancement

Research conducted on the incorporation of [1,1'-Biphenyl]-3,4-diamine into epoxy resins showed significant improvements in mechanical properties and thermal stability. The modified epoxy demonstrated enhanced resistance to thermal degradation compared to unmodified resins.

Safety and Toxicological Considerations

While exploring the applications of [1,1'-Biphenyl]-3,4-diamine, it is crucial to consider safety aspects due to its classification as a potential carcinogen related to its structural analogs like benzidine. Regulatory bodies have highlighted the need for careful handling and assessment of exposure risks associated with this compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of [1,1'-Biphenyl]-3,4-diamine, dihydrochloride, highlighting substituent effects:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight Key Properties
[1,1'-Biphenyl]-4,4'-diamine dihydrochloride (Benzidine dihydrochloride) 531-85-1 -NH₂ at 4,4' C₁₂H₁₄Cl₂N₂ 257.16 Soluble in water/ethanol; carcinogenic (IARC Group 1) .
3,3'-Dichloro-[1,1'-biphenyl]-4,4'-diamine dihydrochloride 612-83-9 -NH₂ at 4,4'; -Cl at 3,3' C₁₂H₁₂Cl₄N₂ 324.06 Regulated carcinogen; used in pigment synthesis .
3,3'-Dimethoxybenzidine dihydrochloride (o-Dianisidine dihydrochloride) 20325-40-0 -NH₂ at 4,4'; -OCH₃ at 3,3' C₁₄H₁₈Cl₂N₂O₂ 337.22 Enhanced solubility in organic solvents; used in dyes and analytical chemistry .
3,3'-Dimethylbenzidine dihydrochloride (o-Tolidine dihydrochloride) 612-82-8 -NH₂ at 4,4'; -CH₃ at 3,3' C₁₄H₁₈Cl₂N₂ 285.24 Mutagenic and tumorigenic; historical use in diagnostic kits .
3,3',5,5'-Tetramethylbenzidine dihydrochloride Not provided -NH₂ at 4,4'; -CH₃ at 3,3',5,5' C₁₆H₂₂Cl₂N₂ 329.27 Chromogenic substrate in peroxidase assays; lower toxicity than benzidine .

Impact of Substituents on Properties

  • Chlorine Substituents (e.g., 3,3'-Dichloro derivative): Increase molecular weight and hydrophobicity. Elevate carcinogenic risk due to bioactivation of chloro-aromatic amines .
  • Methoxy Groups (e.g., o-Dianisidine): Improve solubility in organic solvents and metabolic stability. Reduce acute toxicity compared to non-methoxylated analogs .
  • Methyl Groups (e.g., o-Tolidine) :
    • Enhance steric hindrance, altering reactivity in coupling reactions.
    • Associated with mutagenicity in rodent studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,1'-Biphenyl]-3,4-diamine, dihydrochloride
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-3,4-diamine, dihydrochloride

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